molecular formula C23H31N3O3S B3164323 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide CAS No. 891016-02-7

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide

Cat. No. B3164323
CAS RN: 891016-02-7
M. Wt: 429.6 g/mol
InChI Key: OVTXOMMQHRIKGL-UHFFFAOYSA-N
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Description

“N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide”, also known as ML-SI3, is an antagonist of the TRPML family of calcium channels . It can prevent lysosomal calcium efflux and has been reported to block downstream TRPML1-mediated induction of autophagy .


Synthesis Analysis

The synthesis of piperazine derivatives, such as ML-SI3, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of ML-SI3 is 429.58, and its molecular formula is C23H31N3O3S . The canonical SMILES structure is COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 .


Chemical Reactions Analysis

ML-SI3 has been shown to have affinity for alpha1-adrenergic receptors, with most novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM .


Physical And Chemical Properties Analysis

ML-SI3 has a boiling point of 589.3±60.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . Its LogP is 4.58150 .

Scientific Research Applications

Inhibition of TRPML1 Channel Activity

ML-SI3 is known to inhibit the activity of the TRPML1 channel, a cation channel that regulates lysosomal calcium signaling, lipid trafficking, and autophagy-related processes . It binds to the same site as the synthetic agonist ML-SA1 and can compete with ML-SA1, blocking channel activation . This inhibition is independent of phosphoinositide regulation .

Regulation of Lysosomal Calcium Efflux

ML-SI3 can prevent lysosomal calcium efflux, which is crucial for maintaining calcium levels essential for proper lysosomal function . This has implications for diseases related to lysosomal dysfunction.

Induction of Autophagy

ML-SI3 has been reported to block downstream TRPML1-mediated induction of autophagy . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases.

Alpha1-Adrenergic Receptor Antagonism

The compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide has shown potential as an antagonist for alpha1-adrenergic receptors . These receptors are significant targets for various neurological conditions treatment .

Modulation of Mitochondrial Functions

CCG-1423, a Rho A pathway inhibitor, has been reported to modulate mitochondrial functions . It inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Inhibition of Cancer Cell Migration

CCG-1433 has been reported to suppress several pathological processes including cancer cell migration . This is achieved through the inhibition of myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial-mesenchymal transition (EMT) .

Prevention of Tissue Fibrosis

CCG-1433 has also been reported to prevent tissue fibrosis . Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix components, and it can occur in many tissues within the body .

Prevention of Atherosclerotic Lesions Development

CCG-1433 has been found to prevent the development of atherosclerotic lesions . Atherosclerosis is a disease in which plaque builds up inside the arteries, and it can lead to serious problems including heart attack, stroke, or even death .

Safety and Hazards

ML-SI3 is known to cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

ML-SI3 and its derivatives have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTXOMMQHRIKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide

CAS RN

891016-02-7
Record name N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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